Clindamycin B-d3

Description

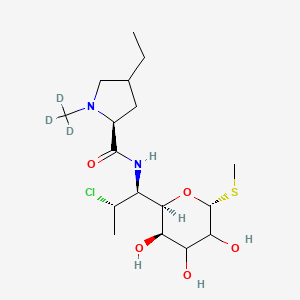

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H31ClN2O5S |

|---|---|

Molecular Weight |

414.0 g/mol |

IUPAC Name |

(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9?,10-,11+,12?,13+,14?,15+,17+/m0/s1/i3D3 |

InChI Key |

UHQYIIRIOVIPLI-NBRFJTCUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl)CC |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Enrichment Strategies for Clindamycin B D3

Chemical Synthesis of Deuterated Clindamycin (B1669177) Analogs

The chemical synthesis of deuterated clindamycin analogs is a multi-step process that demands high precision to achieve the desired isotopic labeling pattern. Methodologies for creating these analogs have evolved, focusing on efficiency and control over the placement of deuterium (B1214612) atoms. researchgate.netresearchgate.net These methods often involve either incorporating deuterium from a simple source like deuterium oxide (D₂O) or using pre-labeled building blocks in the synthetic sequence. researchgate.netresearchgate.net

Stereoselective Deuterium Incorporation Methods

The introduction of deuterium into a molecule with specific stereochemistry is a significant challenge in synthetic chemistry. d-nb.info Since the biological activity of drugs like clindamycin is dependent on their three-dimensional structure, maintaining the correct stereochemistry during deuteration is paramount. Several methods have been developed for the stereoselective incorporation of deuterium. researchgate.netrsc.org

Homogeneous transition-metal catalysis is a prominent strategy, utilizing catalysts like iridium, ruthenium, or palladium to facilitate hydrogen isotope exchange (HIE) at specific C-H bonds. researchgate.netresearchgate.net These reactions can be directed by functional groups within the molecule, leading to predictable regioselectivity and stereoselectivity. Another approach involves the reduction of a suitable precursor, such as a ketone or an alkene, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govmdpi.com The stereochemical outcome of such reductions can often be controlled by the choice of reagents and reaction conditions.

For complex molecules, chemo-enzymatic methods offer high selectivity. Enzymes can catalyze deuterium incorporation with exceptional precision, although this approach may be limited by the substrate specificity of the enzyme. rsc.orgnih.gov

Table 1: Comparison of Stereoselective Deuteration Methods

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Transition-Metal Catalyzed HIE | A metal catalyst activates a C-H bond, allowing it to be replaced by a C-D bond from a deuterium source (e.g., D₂O). researchgate.netresearchgate.net | Can be applied late-stage in a synthesis; high efficiency. researchgate.net | Requires careful selection of catalyst and conditions to control regioselectivity; potential for over- or under-deuteration. d-nb.info |

| Deuterated Reducing Agents | Reduction of functional groups (e.g., ketones, esters, alkenes) using reagents like NaBD₄ or LiAlD₄. mdpi.com | Commercially available reagents; well-established reaction mechanisms. | Limited to molecules with reducible functional groups; stereoselectivity depends on substrate and reagent. nih.gov |

| Chemo-enzymatic Synthesis | Use of enzymes to catalyze the incorporation of deuterium from a labeled source. rsc.orgnih.gov | Extremely high regio- and stereoselectivity. | Limited by enzyme substrate scope; may require specific fermentation or cell culture conditions. chemrxiv.org |

| Labeled Building Blocks | Synthesis using a precursor that already contains deuterium at the desired position. d-nb.inforesearchgate.net | Precise control over label position; high isotopic enrichment. | Requires a separate synthesis for the labeled precursor, which can be complex and costly. researchgate.net |

Precursor Design and Derivatization for Deuterium Labeling

The design of precursors is a cornerstone of any successful isotopic labeling strategy. mdpi.com For Clindamycin B-d3, the synthesis would logically start from a precursor related to either the amino acid portion (4-propyl-L-hygric acid) or the sugar moiety (methyl β-lincosaminide). rsc.org Early labeling studies on the parent compound, lincomycin, utilized isotopically labeled substrates like L-methionine to trace the origin of specific methyl groups. rsc.org

To synthesize this compound, a common strategy involves preparing a deuterated version of a key intermediate. For example, if the deuterium labels are on a methyl group, a deuterated methylating agent like iodomethane-d₃ (CD₃I) could be used. sigmaaldrich.com The synthesis often requires the use of protecting groups to prevent unwanted reactions at other sites in the molecule. researchgate.net For instance, hydroxyl or amino groups on the clindamycin scaffold would be temporarily blocked while the deuteration reaction is performed. google.com The choice of protecting groups is critical, as they must be stable to the deuteration conditions and easily removable afterwards without compromising the isotopic label. researchgate.net

The synthesis of a deuterated analog of L-glutamate semialdehyde, a precursor to carbapenem (B1253116) antibiotics, exemplifies this approach. rsc.orgnih.gov Researchers used a labeled form of a zirconium-based reagent to achieve regioselective deuterium incorporation, showcasing how precursor modification and specialized reagents are combined to achieve a specific labeling outcome. rsc.orgnih.gov

Validation of Isotopic Purity and Regioselectivity in Synthesis

Following the synthesis of this compound, it is imperative to validate that the deuterium atoms have been incorporated at the correct position and in the desired quantity. bvsalud.org The presence of isotopic impurities, such as molecules with too few or too many deuterium atoms (isotopologues) or with deuterium at the wrong position (isotopomers), can significantly impact the reliability of the standard in analytical assays. d-nb.infobvsalud.org

The primary analytical techniques for this validation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pharmaffiliates.comresearchgate.netbrightspec.com

Mass Spectrometry (MS): MS is used to determine the degree of deuterium incorporation by measuring the mass-to-charge ratio of the molecule. The deuterated compound will have a higher molecular weight than its unlabeled counterpart. researchgate.net By analyzing the distribution of isotopic peaks, the percentage of molecules that have incorporated the correct number of deuterium atoms can be calculated. However, MS generally cannot distinguish between isotopomers (compounds with the same mass but different label positions). brightspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact location of deuterium atoms within a molecule. researchgate.netnih.gov In ¹H NMR, the absence of a signal at a specific position indicates that a hydrogen atom has been replaced by deuterium. Furthermore, ¹³C NMR can be used to confirm the labeling pattern, as a carbon atom attached to deuterium will show a characteristic change in its signal (e.g., a different splitting pattern and a slight shift in resonance). nih.gov Quantitative NMR (qNMR) can also be employed to assess the level of isotopic enrichment. bvsalud.org

More advanced techniques like Molecular Rotational Resonance (MRR) spectroscopy offer extremely high precision and can distinguish between different isotopomers without the need for reference samples. d-nb.infobrightspec.com

Table 2: Analytical Techniques for Isotopic Purity and Regioselectivity Validation

| Technique | Information Provided | Strengths | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Degree of deuterium incorporation (isotopic purity); Molecular weight confirmation. researchgate.net | High sensitivity; requires small sample amounts. brightspec.com | Typically cannot differentiate between positional isomers (regioselectivity). brightspec.com |

| Nuclear Magnetic Resonance (NMR) | Precise location of deuterium atoms (regioselectivity); degree of incorporation (isotopic purity). researchgate.netnih.gov | Provides detailed structural information; definitive for regioselectivity. | Lower sensitivity than MS; requires larger sample quantities. brightspec.com |

| Molecular Rotational Resonance (MRR) | Unambiguous identification of specific isotopologues and isotopomers. d-nb.info | Extremely high resolution and specificity for isomers. brightspec.com | A less common technique requiring specialized instrumentation. |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity of the compound; separation from non-isotopic impurities. researchgate.net | Standard technique for purity assessment in pharmaceuticals. | Does not provide information on isotopic distribution or location. |

Considerations for Isotopic Labeling Scale-Up in Research Production

Transitioning the synthesis of an isotopically labeled compound like this compound from a small laboratory scale to a larger research or production scale introduces several challenges. researchgate.netresearchgate.net The goal is to develop a process that is reliable, robust, and scalable while maintaining the high isotopic purity required. researchgate.netd-nb.info

Key considerations for scale-up include:

Cost and Availability of Starting Materials: Deuterated reagents and solvents (e.g., D₂O, NaBD₄, CD₃I) are significantly more expensive than their non-deuterated counterparts. researchgate.netsigmaaldrich.com A scalable synthesis must be efficient in its use of these costly materials.

Process Robustness: Reactions that work well on a milligram scale may not perform identically on a multi-gram or kilogram scale. uv.mx Issues such as heat transfer, mixing, and reaction kinetics become more critical and must be carefully managed to ensure consistent product quality and isotopic enrichment.

Purification: The purification process must be able to effectively remove not only chemical impurities but also any isotopically impure side products. This may require specialized chromatographic techniques that can handle larger quantities.

Analytical Controls: Throughout the scale-up process, rigorous in-process analytical controls are necessary to monitor the reaction and ensure the final product meets the required specifications for both chemical and isotopic purity. researchgate.net

Safety and Handling: While deuterium is non-radioactive, the chemical reagents and solvents used in the synthesis may be hazardous, and appropriate safety protocols must be in place for handling larger quantities. uv.mx

The development of scalable methodologies often involves optimizing reaction conditions to maximize yield and isotopic incorporation while minimizing the use of expensive deuterated materials and simplifying purification steps. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Clindamycin B D3

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry stands as a cornerstone technology for the analysis of isotopically labeled compounds, including deuterated analogs like Clindamycin (B1669177) B-d3. Its high sensitivity, specificity, and versatility enable precise characterization and quantification in various scientific disciplines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its exceptional sensitivity and specificity, making it ideal for detecting and quantifying low-level analytes in complex mixtures. researchgate.netsigmaaldrich.com The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection allows for the selective monitoring of specific precursor-to-product ion transitions. In the context of Clindamycin B-d3, this methodology enables its clear differentiation from the endogenous, non-labeled clindamycin and other matrix components.

The "gold-standard" status of LC-MS/MS for measuring small molecules is due to its high accuracy and reproducibility. researchgate.net Methods are developed using Multiple Reaction Monitoring (MRM) mode, where specific mass transitions for both the analyte (clindamycin) and its deuterated internal standard (this compound) are selected. For instance, a typical transition for clindamycin is m/z 425.3 → 126.2. nih.gov The corresponding transition for this compound would be monitored at a mass-to-charge ratio shifted by the mass of the incorporated deuterium (B1214612) atoms (e.g., m/z 428.3 → 126.2, assuming the fragmentation does not involve the deuterated part). This specificity ensures that only the compounds of interest are measured, significantly reducing background noise and enhancing detection sensitivity. researchgate.net The use of MS-grade solvents and ultrapure additives is mandatory to prevent signal suppression and achieve the lowest possible limits of detection (LOD). sigmaaldrich.com

High-Resolution Accurate-Mass (HRAM) Measurements and Qualitative Profiling

High-Resolution Accurate-Mass (HRAM) spectrometry provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. researchgate.net This capability is crucial for the analysis of deuterated compounds. HRAM systems, such as those based on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass analyzers, can distinguish between ions with very small mass differences. thermofisher.comnih.gov

This high resolving power is essential for separating the isotopic peak of this compound from the naturally occurring isotopic peaks of unlabeled clindamycin, thereby preventing spectral overlap and ensuring accurate identification. thermofisher.com For qualitative profiling, HRAM-MS allows for the confident determination of elemental compositions from the measured accurate mass. researchgate.net This helps in confirming the identity of this compound and in characterizing any potential metabolites or degradation products, which would also incorporate the deuterium label. The high mass accuracy (< 3 ppm) provides a high degree of confidence in these assignments. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving highly accurate and precise measurements, providing results traceable to the International System of Units (SI). nih.govnih.gov The technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte (clindamycin). The labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and ionization, but is distinguishable by its mass. researchgate.net

By measuring the ratio of the mass spectrometric response of the unlabeled analyte to the labeled standard, one can calculate the absolute concentration of the analyte with high precision, effectively correcting for any sample loss during processing or variations in instrument response. nih.govresearchgate.net This makes IDMS particularly powerful for analyzing analytes in complex biological matrices like plasma or serum, where matrix effects can otherwise compromise quantification accuracy. nih.gov

Quantitative Bioanalysis Utilizing this compound as an Internal Standard

In quantitative bioanalysis, stable isotope-labeled internal standards are paramount for developing robust and reliable assays. This compound is an exemplary internal standard for the quantification of clindamycin in biological samples. Because its physical and chemical properties are nearly identical to clindamycin, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. researchgate.net This co-behavior allows it to accurately correct for variations during the analytical process.

LC-MS/MS methods utilizing a deuterated internal standard for clindamycin quantification have demonstrated excellent performance. researchgate.net Such methods are validated for linearity, precision, and accuracy according to regulatory guidelines. For example, a study using a structurally similar deuterated standard for clindamycin analysis in human plasma showed high precision and accuracy over a defined concentration range. nih.gov

| Validation Parameter | Performance Metric | Result | Reference |

| Linearity | Concentration Range | 0.05 - 3.2 µg/mL | researchgate.netnih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov | |

| Precision | Intra-day | 0.90% - 3.25% | researchgate.netnih.gov |

| Inter-day | 1.33% - 2.60% | researchgate.netnih.gov | |

| Accuracy | Inter-day Deviation | -4.8% to 0.4% | researchgate.netnih.gov |

| Recovery | Extraction Recovery | > 90% | nih.gov |

The following table illustrates the specific mass transitions monitored in an LC-MS/MS experiment for clindamycin and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Clindamycin | 425.3 | 126.2 | nih.gov |

| Clindamycin-d3 (Hypothetical) | 428.3 | 126.2 | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of atomic nuclei, making it perfectly suited for confirming the exact location of isotopic labels within a molecule like this compound.

1H and 13C NMR in Structural Elucidation of Labeled Analogs

¹H (proton) and ¹³C (carbon) NMR are used synergistically to confirm the successful and site-specific incorporation of deuterium atoms. nih.gov When a proton (¹H) in a molecule is replaced by a deuterium (²H or D), the corresponding signal in the ¹H NMR spectrum disappears. This absence of a signal at a specific chemical shift provides definitive evidence of deuteration at that position.

In the ¹³C NMR spectrum, the carbon atom directly bonded to a deuterium atom exhibits two characteristic changes. First, the signal is split into a multiplet (typically a 1:1:1 triplet) due to one-bond carbon-deuterium (C-D) coupling. Second, the resonance of this carbon, as well as adjacent carbons, may experience a slight upfield shift, known as an isotope effect. These combined observations in both ¹H and ¹³C spectra allow for unambiguous verification of the position and extent of deuterium labeling in this compound, ensuring the integrity of the labeled standard. nih.gov

2H NMR for Direct Observation of Deuterium Incorporation

Deuterium (²H or D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for confirming the successful incorporation of deuterium into a molecular structure. wikipedia.org Unlike ¹H NMR, which detects protons, ²H NMR specifically detects deuterium nuclei. Since deuterium has a nuclear spin of 1, its NMR properties differ from that of a proton (spin = 1/2), resulting in broader signals. magritek.com

The primary application of ²H NMR in the context of this compound is to verify the presence and location of the deuterium atoms. A successful deuteration process will result in a strong signal in the ²H NMR spectrum at a chemical shift corresponding to the position of the deuterium label, while the corresponding signal in the ¹H NMR spectrum will be absent or significantly diminished. wikipedia.orgmagritek.com The chemical shift range for deuterium is nearly identical to that of protons, which simplifies spectral interpretation. illinois.edu

Solid-state ²H NMR can also be particularly informative, as the quadrupolar splitting of the deuterium signal provides detailed information about the orientation and dynamics of the C-D bond within the molecule. wikipedia.org High magnetic fields and fast Magic Angle Spinning (MAS) can significantly improve the resolution and sensitivity of solid-state ²H NMR spectra for deuterated pharmaceutical compounds. chemrxiv.org

Table 1: Conceptual ²H NMR Data for this compound This table illustrates the expected NMR signals for the deuterated methyl group in this compound. The exact chemical shift would be confirmed by experimental data.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Observation |

| ¹H | - | - | Absence of signal confirms replacement of H by D. |

| ²H | Equivalent to ¹H shift of the original methyl group | Singlet (Broad) | Presence of a strong signal directly confirms deuterium incorporation. |

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment

Chromatographic techniques are indispensable for assessing the chemical and isotopic purity of this compound, ensuring that it is free from unlabeled Clindamycin, Clindamycin B, and other related impurities or degradation products. sigmaaldrich.comusp.org

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of clindamycin and its derivatives. google.com Reversed-phase HPLC, often coupled with UV detection, is effective for separating clindamycin from its potential impurities. omicsonline.org The method's validation typically demonstrates specificity, linearity, accuracy, and precision, ensuring reliable quantification of the compound and any impurities. usp.org The combination of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for both separation and identification of impurities based on their mass-to-charge ratio. nih.govnih.gov

Table 2: Example HPLC Conditions for Clindamycin Analysis Various HPLC methods have been developed for the analysis of clindamycin. This table summarizes typical parameters.

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm) omicsonline.org | Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) usp.org |

| Mobile Phase | Gradient of 10 mM carbonate buffer (pH 10.5) and acetonitrile (B52724) omicsonline.org | Gradient of aqueous ortho-phosphoric acid and methanol (B129727) usp.org |

| Flow Rate | 1.0 mL/min | 1.0 mL/min usp.org |

| Detection | UV at 214 nm omicsonline.org | UV at 205 nm usp.org |

| Column Temp. | 40°C | 40°C usp.org |

Gas Chromatography (GC) is another valuable technique for purity assessment, particularly for analyzing volatile or semi-volatile impurities that may be present. omicsonline.org This can include residual solvents from the synthesis process, which are strictly regulated in pharmaceutical products. omicsonline.org When coupled with a mass spectrometer (GC-MS), this method provides high-resolution separation and definitive identification of impurities by comparing their mass spectra to reference libraries. omicsonline.org For a non-volatile compound like this compound, derivatization might be necessary to increase its volatility for GC analysis.

Advanced Spectroscopic and Biophysical Techniques for Labeled Compound Characterization

Beyond standard NMR and chromatography, a suite of advanced techniques is employed to provide a comprehensive characterization of isotopically labeled compounds like this compound.

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the characterization of deuterated compounds. It not only confirms the molecular weight, which will be higher for this compound compared to its unlabeled counterpart, but tandem mass spectrometry (MS/MS) also provides structural information through fragmentation patterns. nih.govnih.gov By analyzing these patterns, researchers can confirm the exact location of the deuterium label within the molecule. This technique is highly sensitive and specific, making it ideal for identifying and quantifying the labeled compound and any related substances. researchgate.net

Biophysical techniques offer insights into the structural and dynamic properties of molecules. For deuterated compounds, Small-Angle Neutron Scattering (SANS) is a particularly powerful method. wikipedia.org SANS measures the scattering of neutrons by a sample to determine its structure on a nanometer to micrometer scale. epj-conferences.org The key advantage of SANS is that hydrogen and deuterium scatter neutrons very differently. wikipedia.org This large difference in neutron scattering length allows for "contrast variation" studies, where parts of a biological complex can be made effectively invisible to neutrons by matching their scattering length density to that of a D₂O/H₂O solvent mixture. nih.govnih.gov This enables the selective visualization of the deuterated component (e.g., this compound) when it is interacting with a biological target, providing unique structural information that is often unattainable with other techniques. nih.gov

Other biophysical methods used in drug discovery that can be applied to labeled compounds include:

Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of the labeled drug to its target protein. nih.gov

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction. nih.gov

These advanced methodologies provide a multi-faceted approach to the characterization of this compound, ensuring a thorough understanding of its chemical identity, purity, and biophysical properties.

Investigation of Metabolic Fate and Biotransformation Pathways Using Clindamycin B D3 in Pre Clinical Models

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are fundamental for predicting a drug's metabolic clearance and identifying its biotransformation products. These assays provide a controlled environment to study the inherent susceptibility of a compound to metabolic enzymes, primarily found in the liver.

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. nuvisan.com Pre-clinical assessments of metabolic stability are routinely conducted using subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes. youtube.com

Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative drug metabolism. youtube.com Hepatocyte systems offer a more comprehensive model, as they contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms. nuvisan.com

In the context of Clindamycin (B1669177) B-d3, these systems are used to compare its metabolic rate against that of non-deuterated clindamycin. The compound is incubated with human or animal-derived microsomes or hepatocytes, and samples are taken at various time points. The disappearance of the parent compound is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data generated allows for the calculation of key pharmacokinetic parameters. The use of a deuterated probe like Clindamycin B-d3 allows for precise quantification, even in complex biological matrices, by leveraging the mass difference between the labeled and unlabeled compound.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Clindamycin | 45 | 15.4 |

| This compound | 62 | 11.2 |

Isotope tracers are invaluable for metabolite identification. The known mass shift introduced by the deuterium (B1214612) label in this compound allows for the confident identification of its metabolites from complex biological samples. Following incubation in microsomal or hepatocyte systems, samples are analyzed by high-resolution mass spectrometry. Metabolites derived from this compound will exhibit a characteristic mass difference compared to metabolites from the unlabeled drug, confirming their structural relationship.

For clindamycin, Phase I metabolism predominantly involves oxidation reactions. The two major metabolites are Clindamycin sulfoxide, formed through S-oxidation, and N-desmethylclindamycin, formed via N-demethylation. researchgate.netfda.gov Using this compound, researchers can confirm the formation of the corresponding deuterated versions of these metabolites. While Phase II conjugation reactions are generally considered a minor pathway for clindamycin clearance, the use of hepatocyte systems would enable the detection of any potential glucuronide or sulfate (B86663) conjugates.

Elucidation of Cytochrome P450 (CYP) Isoform Contributions to Metabolism

Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. In vitro studies have established that clindamycin is metabolized primarily by CYP3A4, with a minor contribution from CYP3A5. fda.govnih.govnih.gov

Several experimental approaches are used to confirm these contributions for a deuterated analog like this compound:

Recombinant Human CYP Enzymes: this compound can be incubated individually with a panel of recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to directly measure the metabolic activity of each enzyme.

Chemical Inhibition: Incubations are performed in human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isoforms. For instance, ketoconazole, a potent inhibitor of CYP3A4, would be expected to significantly reduce the metabolism of this compound, confirming the central role of this enzyme. nih.gov

Correlation Analysis: The rate of this compound metabolite formation is measured across a panel of individual human donor liver microsomes with well-characterized variations in CYP expression. A strong correlation between the rate of metabolism and the known activity level of CYP3A4 in those donors would provide further evidence of its involvement. nih.gov

| CYP Isoform | Primary Metabolic Reaction | Relative Contribution | Supporting Evidence |

|---|---|---|---|

| CYP3A4 | S-oxidation, N-demethylation | Major (>90%) | High activity with recombinant enzymes; significant inhibition by ketoconazole. nih.gov |

| CYP3A5 | S-oxidation, N-demethylation | Minor | Some activity observed with recombinant enzymes. researchgate.netfda.gov |

| Other CYPs | - | Negligible | Little to no activity observed in screening panels. nih.gov |

Kinetic Isotope Effects (KIE) in Clindamycin Metabolism

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. A significant KIE is observed only when the cleavage of this bond is the rate-limiting step of the reaction. researchgate.net

The N-demethylation of clindamycin, which is catalyzed by CYP3A4, involves the enzymatic cleavage of a C-H bond on the N-methyl group. If this compound is deuterated at this specific position, the cleavage of the C-D bond would likely become a slower, rate-limiting step. researchgate.net This would result in a decreased rate of formation for the N-desmethylclindamycin metabolite. In contrast, the S-oxidation of clindamycin does not involve the cleavage of a C-H bond at the site of deuteration, so this pathway would likely be unaffected by the isotopic substitution. Observing a reduced rate of N-demethylation alongside an unchanged rate of S-oxidation would provide strong evidence that C-H bond cleavage is the rate-limiting step for the N-demethylation pathway but not for sulfoxidation. nih.gov

When a primary metabolic pathway is slowed down due to a KIE, the metabolism of the drug may be diverted towards alternative pathways. This phenomenon is known as metabolic switching or metabolic shunting. researchgate.netnih.gov

| Compound | % Metabolized via S-oxidation (Clindamycin sulfoxide) | % Metabolized via N-demethylation (N-desmethylclindamycin) |

|---|---|---|

| Clindamycin | 70% | 30% |

| This compound | 85% | 15% |

Pre-clinical Excretion Pathway Tracing and Mass Balance Studies Utilizing Deuterated Analogs

The use of deuterated analogs like this compound is a cornerstone of modern pre-clinical drug development, providing a precise method for tracing excretion pathways and conducting mass balance studies. By incorporating a stable isotope such as deuterium, researchers can effectively distinguish the administered drug and its metabolites from endogenous substances within biological samples. This technique is crucial for accurately determining the routes and rates of elimination, offering a clear picture of the drug's disposition in pre-clinical models.

Mass balance studies are fundamental in accounting for the total administered dose of a new chemical entity. certara.com The primary goal is to quantify the absorption and identify the elimination routes of the parent drug and its metabolites. certara.com Isotope labeling, as with this compound, is the preferred method for these investigations. nih.gov Following administration of the labeled compound to animal models, such as rats and dogs, excreta (urine and feces) are collected over a specified period to measure the total recovered radioactivity, which represents the extent of drug excretion. nih.gov

In pre-clinical studies with isotopically labeled clindamycin, both renal and fecal routes have been identified as significant pathways for excretion. nih.govmerckvetmanual.com A substantial portion of the administered dose is recovered in the urine as both the unchanged parent drug and its various metabolites. nih.gov The remaining fraction is typically found in the feces, indicating that biliary excretion is also a major elimination pathway. merckvetmanual.comoup.com In dogs, for instance, the kidneys and liver both play roles in the disposition of clindamycin, with the liver metabolizing a significant portion of the drug. oup.comnih.gov

The detailed analysis of urine and feces is critical for identifying and quantifying the parent drug and its metabolites. The mass shift introduced by the deuterium atoms in this compound allows for the use of sensitive mass spectrometry-based methods to selectively detect and measure the labeled compounds. This facilitates the clear differentiation of drug-related material from the complex biological matrix, yielding a comprehensive profile of the excreted products.

The findings from these excretion and mass balance studies are vital for constructing a complete pharmacokinetic profile. They provide essential information on how the drug is cleared from the body, offering insights into potential drug-drug interactions and the effects of organ impairment on the drug's disposition. The robust data generated from using deuterated analogs like this compound in these pre-clinical investigations are indispensable for regulatory submissions and for guiding the design of subsequent clinical trials.

Table 1: Representative Excretion Data for Labeled Clindamycin in Pre-clinical Models

| Excretion Route | Percentage of Administered Dose Recovered | Animal Model |

| Urine | Approximately 10% | Human data, often referenced in pre-clinical context |

| Feces | Approximately 3.6% | Human data, often referenced in pre-clinical context |

| Biliary Excretion | Major Pathway | Dogs |

| Renal Excretion | Significant Pathway | Dogs |

Note: The data presented is a composite from various sources and serves as an illustrative example of excretion patterns. Specific percentages can vary depending on the animal model and study design. merckvetmanual.comoup.comdrugbank.comfda.gov

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound "this compound" in the mechanistic investigations as outlined in the user's request.

Research on the molecular interactions of the parent compound, clindamycin, is extensive. Studies have thoroughly detailed its engagement with the bacterial ribosome, its effect on protein synthesis, mechanisms of intracellular accumulation, and the development of bacterial resistance. These investigations, however, have utilized methodologies such as X-ray crystallography, chemical footprinting, and standard molecular biology and microbiological assays rather than deuterated probes like this compound.

Isotope-labeled compounds, such as this compound, are most commonly employed in pharmacokinetic studies and as internal standards for quantitative analysis by mass spectrometry. The available literature does not indicate that this compound has been used as a labeled probe to investigate the specific molecular and cellular mechanisms of action and resistance mentioned in the detailed outline.

Therefore, an article focusing solely on the mechanistic investigations of this compound as requested cannot be generated due to the absence of relevant research findings in the public domain.

Mechanistic Investigations of Clindamycin B D3 Interactions at the Molecular Level

Protein-Ligand Interaction Dynamics and Conformational Studies

The mechanistic understanding of a drug's efficacy at the molecular level hinges on a detailed analysis of its interaction with its biological target. For Clindamycin (B1669177) B-d3, while specific studies on the deuterated form are not extensively available, a wealth of information on the parent compound, Clindamycin, provides a robust framework for understanding its protein-ligand interaction dynamics and conformational behavior. The isotopic substitution of deuterium (B1214612) for protium (B1232500) in Clindamycin B-d3 is not expected to fundamentally alter the primary binding modes and conformational landscape compared to Clindamycin. Therefore, insights from Clindamycin research are highly relevant.

Molecular dynamics (MD) simulations and structural biology techniques have been instrumental in elucidating the binding of Clindamycin to its primary target, the 50S ribosomal subunit in bacteria. invivochem.commedchemexpress.comnih.gov These studies reveal that Clindamycin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosome. rcsb.orgresearchgate.net This binding interferes with the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites, thereby preventing the formation of peptide bonds. rcsb.orgresearchgate.net

The interaction is characterized by a series of specific contacts between the drug molecule and the ribosomal RNA (rRNA). X-ray crystallography studies of Clindamycin bound to the E. coli ribosome have identified numerous hydrogen bonds and van der Waals interactions. rcsb.org The galactose ring of Clindamycin is observed to form five hydrogen bonds with nucleotides A2058, A2059, A2503, and G2505 of the 23S rRNA. rcsb.org Additionally, the amine group of the drug forms another hydrogen bond with G2505. rcsb.org The hydrophobic pyrrolidinyl propyl moiety of Clindamycin engages in van der Waals contacts with C2452 and U2506. rcsb.org

Kinetic and chemical footprinting experiments have further refined this model, suggesting a two-step binding process. nih.gov Initially, Clindamycin competitively interacts with the A-site of the translating ribosome to form an encounter complex. nih.gov This is followed by a slow isomerization to a tighter complex where the drug is positioned near the P-site. nih.gov In the initial complex, Clindamycin protects nucleotides A2451 and A2602, both located within the A-site. nih.gov In the subsequent, more stable complex, it strongly protects G2505, a key nucleotide in the P-site. nih.gov Across both states, nucleotides A2058 and A2059, located near the entrance of the peptide exit tunnel, are also protected. nih.gov

Conformational studies of Clindamycin itself have revealed that the molecule can adopt two energetically stable forms. nih.gov Molecular dynamics simulations, including ab initio Born-Oppenheimer molecular dynamics (BOMD) and full-atom molecular dynamics (FAMD), have been used to investigate the transitions between these conformers. nih.gov The flexibility of Clindamycin and its ability to adopt specific conformations upon binding are crucial for its inhibitory activity. sci-hub.ru The pyranose ring of Clindamycin typically adopts a chair conformation. sci-hub.ru When bound to the ribosome, specific conformations are preferred, highlighting the role of conformational selection in the binding process. sci-hub.ru

Molecular docking and dynamics simulations have also been employed to study the interactions of Clindamycin derivatives with various protein targets. nih.gov These studies utilize metrics such as the root mean square deviation (RMSD) to assess the stability of the protein-ligand complex over time. nih.govresearchgate.net Stable RMSD values in these simulations indicate a stable binding mode. nih.gov Such computational approaches are valuable for predicting potential binding affinities and exploring the structural basis for the activity of new derivatives. nih.govresearchgate.net

The following table summarizes the key interactions between Clindamycin and the bacterial ribosome as determined by structural and biochemical studies.

| Interacting Moiety of Clindamycin | Ribosomal Component | Type of Interaction | Interacting Residues/Nucleotides |

| Galactose Ring | 23S rRNA | Hydrogen Bonds | A2058, A2059, A2503, G2505 |

| Amine Group | 23S rRNA | Hydrogen Bond | G2505 |

| Pyrrolidinyl Propyl Moiety | 23S rRNA | van der Waals Contacts | C2452, U2506 |

Clindamycin B D3 As a Research Tool in Pre Clinical Pharmacokinetic and Pharmacodynamic Modeling

Applications in Non-human Pharmacokinetic Research

The structural similarity of Clindamycin (B1669177) B-d3 to its parent compound, Clindamycin B, allows it to be used as a reliable proxy in non-human studies. The key difference lies in the three deuterium (B1214612) atoms strategically placed on the B-side chain, which imparts a greater mass. This mass difference is readily detectable by mass spectrometry, forming the basis of its utility in pharmacokinetic research.

In pre-clinical bioanalytical assays, Clindamycin B-d3 is frequently employed as an internal standard for the quantification of Clindamycin B in complex biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because this compound exhibits nearly identical chemical and physical properties to the analyte of interest, Clindamycin B. Consequently, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. This co-behavior effectively compensates for any variability in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of the parent drug.

| Parameter | Description | Utility of this compound |

| Analyte | Clindamycin B | The drug being measured in the biological sample. |

| Internal Standard | This compound | A known concentration of the deuterated analog is added to the sample. |

| Mass Spectrometry | Distinguishes between the analyte and the internal standard based on their mass-to-charge ratio. | Allows for simultaneous detection and quantification of both compounds. |

| Ratio Analysis | The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. | Corrects for variations in the analytical process, improving accuracy and precision. |

Pharmacodynamic Modeling of Molecular Responses in In Vitro Systems

While direct pharmacodynamic data on this compound is not extensively published, its role as a tool in these studies is significant. In in vitro systems, such as bacterial cultures or cell lines, this compound can be used to precisely quantify the concentration of Clindamycin B that elicits a specific molecular response. For instance, in studies examining the inhibition of bacterial protein synthesis, this compound as an internal standard allows for accurate determination of the drug concentration at the site of action. This is crucial for establishing a clear relationship between drug exposure and the observed pharmacodynamic effect, such as the minimal inhibitory concentration (MIC) or the rate of bacterial killing.

Investigating Drug–Drug Interactions and Enzyme Induction/Inhibition in Research Settings

The investigation of drug-drug interactions is a critical component of pre-clinical drug development. This compound is instrumental in studies designed to assess how co-administered drugs may affect the metabolism of Clindamycin B. These studies often involve incubating the drug with liver microsomes or hepatocytes in the presence and absence of a potential interacting drug. By using this compound as an internal standard, researchers can accurately quantify changes in the metabolic rate of Clindamycin B. This allows for the precise determination of enzyme inhibition or induction, providing valuable insights into potential drug-drug interactions that could alter the safety and efficacy profile of the parent compound.

| Research Area | Application of this compound | Significance |

| Drug-Drug Interactions | Serves as an internal standard to quantify changes in the metabolism of Clindamycin B when co-administered with other drugs. | Enables precise assessment of the potential for other drugs to alter the therapeutic effect of Clindamycin B. |

| Enzyme Induction/Inhibition | Used in in vitro assays with liver microsomes or hepatocytes to accurately measure the rate of Clindamycin B metabolism. | Helps to identify specific metabolic pathways and the enzymes involved, and how they are affected by other compounds. |

Emerging Research Avenues and Methodological Advancements with Deuterated Analogs

Integration of Clindamycin (B1669177) B-d3 with Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of deuterated analogs like Clindamycin B-d3 with omics technologies, such as metabolomics and proteomics, offers a powerful approach for elucidating drug metabolism, mechanism of action, and off-target effects. Isotope labeling is a technique where atoms in a molecule are substituted with their isotopes, allowing them to be used as tracers in biological systems. creative-proteomics.com Stable isotopes, which are non-radioactive, are particularly useful for long-term metabolic studies. creative-proteomics.com

In metabolomics, stable isotope-labeled compounds are invaluable. For instance, deuterated standards are used for the quantitative analysis of various molecules, including fatty acids, eicosanoids, and sterols. metabolomicsworkbench.org The use of deuterated internal standards, such as hippuric acid-d5 and indoxyl sulfate-d4, is crucial for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses of metabolites in biological samples like urine. nih.gov This approach helps to normalize for variations in sample preparation and instrument response, leading to more reliable data. In the context of clindamycin research, metabolomics has been used to identify biomarkers of colonization resistance in the gut microbiota following antibiotic treatment. plos.orgnih.gov Studies have shown that clindamycin treatment significantly alters the fecal metabolome, with changes in intermediates of carbohydrate and protein metabolism. plos.orgnih.gov The use of this compound in such studies could provide more precise information on the drug's direct impact on microbial metabolic pathways versus downstream host effects.

Proteomics also benefits from stable isotope labeling techniques like SILAC (stable isotope labeling of amino acids in cell culture) for quantitative analysis of protein expression. mdc-berlin.de While direct applications of this compound in proteomics are less documented, the principles of using isotope-labeled compounds as internal standards are transferable. medchemexpress.com The integration of proteomics and metabolomics allows for a more comprehensive understanding of cellular responses to drugs. mdc-berlin.derevespcardiol.orgmdpi.com By correlating changes in protein expression with alterations in metabolite levels, researchers can map out the biochemical networks affected by clindamycin. mdpi.com For example, a study on clindamycin derivatives used a multi-omics approach to identify potential new antibacterial targets. mdpi.com

The combination of isotope labeling with omics technologies provides a systems-level view of a drug's interaction with the biological system. creative-proteomics.com This integrated approach is essential for understanding the complex interplay between a drug, the host, and its microbiota.

Advanced Imaging Techniques Utilizing Labeled Compounds (e.g., Raman Spectroscopy)

Advanced imaging techniques are increasingly being used in conjunction with isotope-labeled compounds to visualize the distribution and metabolic fate of drugs at a subcellular level. creative-proteomics.com Raman spectroscopy, a label-free chemical imaging technique, is particularly promising in this regard. labion.euspectroscopyonline.com It provides chemical information based on the vibrational modes of molecules, allowing for the identification of specific compounds without the need for fluorescent labels. labion.euspectroscopyonline.com

The use of deuterium-labeled compounds in Raman spectroscopy, a technique known as Raman Deuterium (B1214612) Stable Isotope Probing (DSIP), enhances the specificity of detection. acs.org The carbon-deuterium (C-D) bond has a characteristic Raman shift in a spectral region that is relatively free from interference from other biomolecules, making it an excellent marker for tracking the labeled compound. acs.org This technique has been used to monitor the metabolic activity of bacteria and to differentiate between bactericidal and bacteriostatic effects of antibiotics. acs.org

For a compound like this compound, Raman spectroscopy could potentially be used to:

Visualize its uptake and distribution within bacterial cells. This would provide direct evidence of the drug reaching its target, the ribosome.

Monitor its impact on cellular metabolism in real-time. Changes in the Raman spectra of other biomolecules could indicate the drug's effect on various metabolic pathways.

Study the development of resistance. Differences in drug accumulation or localization could be observed between susceptible and resistant bacterial strains.

While direct Raman imaging studies of this compound are not yet published, the methodology has been successfully applied to other drugs and nanoparticles. labion.eu For example, researchers have used Raman spectroscopy to monitor the intracellular delivery of nanoencapsulated anticancer drugs. labion.eu The principles of these studies are directly applicable to investigating deuterated antibiotics like this compound.

The table below summarizes the potential applications of advanced imaging techniques with labeled compounds:

| Imaging Technique | Labeled Compound Application | Potential Insights for this compound |

| Raman Spectroscopy | Utilizes the unique vibrational signature of the C-D bond for specific detection. acs.org | Visualize drug uptake, subcellular localization, and metabolic impact in bacteria. |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of labeled molecules within tissues. creative-proteomics.comresearchgate.net | Determine the distribution of this compound in infected tissues or biofilms. |

| Positron Emission Tomography (PET) | Requires labeling with positron-emitting isotopes (e.g., 11C, 18F) for in vivo imaging. google.com | Potentially track the whole-body distribution of a suitably labeled clindamycin analog. |

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Clindamycin

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of drugs at the atomic level. mdpi.com These methods can be used to study the conformation of drug molecules, their interactions with biological targets, and the effects of modifications such as isotope labeling.

MD simulations have been used extensively to study clindamycin and its derivatives. For example, simulations have provided insights into why the A2058G mutation in 23S rRNA leads to bacterial resistance. nih.govresearchgate.net These studies showed that the mutation alters the binding mode and flexibility of clindamycin in the ribosomal tunnel. nih.govresearchgate.net Other simulations have investigated the behavior of clindamycin in different environments, such as confined in the nanopores of mesoporous silica (B1680970) for drug delivery applications. rsc.org

A study on clindamycin derivatives used MD simulations to screen for potential new protein targets, demonstrating the utility of these computational approaches in drug discovery. mdpi.com The simulations helped to identify stable binding interactions between the derivatives and several bacterial proteins. mdpi.com

The table below outlines the types of computational studies that could be applied to deuterated clindamycin:

| Computational Method | Application | Potential Insights for this compound |

| Quantum Chemistry Calculations | Calculate vibrational frequencies and model the kinetic isotope effect. | Understand how deuteration affects the chemical properties and reactivity of the molecule. |

| Molecular Docking | Predict the binding mode of this compound to its ribosomal target and other potential off-targets. mdpi.com | Assess if deuteration alters the binding affinity or orientation. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of this compound in complex with the ribosome or other proteins over time. mdpi.comnih.gov | Investigate changes in flexibility, conformational dynamics, and interaction stability due to deuteration. |

Future Prospects for Novel Isotope-Labeled Clindamycin Derivatives in Chemical Biology Research

The development of novel isotope-labeled clindamycin derivatives holds significant promise for advancing chemical biology research. pkusz.edu.cn Chemical biology utilizes chemical tools to study and manipulate biological systems, and isotope-labeled probes are a cornerstone of this field. pkusz.edu.cn

Future research could focus on several key areas:

Synthesis of Multifunctionally Labeled Derivatives: Creating clindamycin analogs with multiple labels, such as a stable isotope for mass spectrometry and a fluorescent tag for microscopy, would enable correlative studies that provide a more complete picture of the drug's behavior.

Probing Drug-Target Engagement: Isotope-labeled clindamycin derivatives could be used in techniques like thermal shift assays or cellular thermal shift assays (CETSA) coupled with mass spectrometry to directly measure target engagement in living cells and tissues.

Investigating Drug Resistance Mechanisms: By comparing the uptake, metabolism, and target interaction of labeled clindamycin in susceptible and resistant strains, researchers can gain deeper insights into the mechanisms of resistance. nih.govresearchgate.net

Developing Photo-activatable Probes: Incorporating a photo-activatable group into a labeled clindamycin derivative would allow for precise spatial and temporal control over drug activation, enabling the study of its immediate effects on cellular processes.

Exploring Analogs with Altered Properties: The synthesis of analogs where the site of deuteration is systematically varied could help to pinpoint the metabolic soft spots of the molecule. This knowledge can be used to design new derivatives with improved metabolic stability. chemrxiv.orgnih.gov Research has already shown that modifying the structure of clindamycin can lead to analogs like pirlimycin (B1678455) with altered and sometimes improved properties. nih.gov

The creation of a library of isotope-labeled clindamycin derivatives would provide a valuable toolkit for the scientific community to explore various aspects of its biology, from fundamental mechanisms of action to the development of new therapeutic strategies. The synthesis of natural products and their analogs is a key tool in drug discovery and development. pkusz.edu.cn

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the stability of Clindamycin B-d3 under varying physiological conditions?

- Methodological Answer : Stability studies should employ controlled environmental simulations (e.g., pH, temperature, enzymatic activity) using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification. Accelerated stability testing under ICH guidelines (e.g., 40°C/75% relative humidity) can predict degradation pathways. Include deuterium tracking to distinguish this compound from non-deuterated metabolites .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices (e.g., plasma, tissue)?

- Methodological Answer : LC-MS/MS with isotopic dilution is optimal due to its specificity for deuterated compounds. Validate assays per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Use deuterated internal standards (e.g., Clindamycin-d6) to correct for matrix effects .

Q. How can in vitro models assess the antimicrobial efficacy of this compound against resistant bacterial strains?

- Methodological Answer : Conduct broth microdilution assays (CLSI M07-A11) to determine minimum inhibitory concentrations (MICs). Compare this compound with non-deuterated clindamycin against MLSB-resistant Staphylococcus aureus strains. Use D-tests to detect inducible resistance phenotypes .

Q. What statistical methods are appropriate for comparing this compound pharmacokinetics across preclinical models?

- Methodological Answer : Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 calculations. For cross-species comparisons, apply ANOVA or Kruskal-Wallis tests for non-normal data, followed by post-hoc LSD tests to identify significant differences .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate ribosomal mutations affecting this compound binding efficacy?

- Methodological Answer : Simulate the A2058G mutation in 23S rRNA using software like GROMACS or AMBER. Compare binding free energy (ΔG) and conformational flexibility of this compound in wild-type vs. mutated ribosomes. Validate with experimental MIC shifts and ribosomal footprinting assays .

Q. What experimental designs optimize the detection of this compound metabolites in hepatic microsomal studies?

- Methodological Answer : Use human liver microsomes (HLMs) incubated with NADPH and this compound. Employ ultra-high-resolution MS (e.g., Q-Exactive Orbitrap) to identify deuterium retention in hydroxylated or N-demethylated metabolites. Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme activity .

Q. How should researchers analyze synergistic effects of this compound in combination therapies?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For in vivo models, apply factorial design (e.g., 2×2) to compare monotherapy vs. combinations (e.g., with vancomycin). Use Kaplan-Meier survival analysis and Cox regression to evaluate efficacy in infection models .

Q. What advanced statistical models address heterogeneity in clinical trial data for this compound?

- Methodological Answer : Employ mixed-effects models to account for inter-center variability in multicenter trials. For meta-analyses, use random-effects models with I<sup>2</sup> statistics to quantify heterogeneity. Sensitivity analyses (e.g., excluding high-risk-of-bias studies) ensure robustness .

Methodological Notes

- Contradictions in Evidence : While some studies suggest clindamycin combinations reduce resistance (e.g., with vancomycin ), others highlight inducible MLSB resistance via D-test phenotyping . Researchers must contextualize findings based on bacterial strain and mutation profiles.

- Data Gaps : Limited evidence exists on deuterium’s isotopic effects on clindamycin’s ribosomal binding. Comparative studies using deuterated vs. non-deuterated analogs are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.